

MTHFD2 Inhibition: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Mthfd2-IN-6*

Cat. No.: *B15614247*

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In the landscape of cancer metabolism, the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. Its high expression in various cancers and embryonic tissues, contrasted with its low to negligible presence in healthy adult tissues, presents a promising therapeutic window. This guide provides a comparative analysis of **Mthfd2-IN-6** and other notable MTHFD2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Quantitative Comparison of MTHFD2 Inhibitors

The following table summarizes the in vitro potency of several key MTHFD2 inhibitors against their primary target, MTHFD2, and the closely related cytosolic isoform, MTHFD1. This data is crucial for assessing both the efficacy and selectivity of these compounds.

Inhibitor	MTHFD2 IC50	MTHFD1 IC50	Selectivity (MTHFD1/MTHFD2)	Reference
Mthfd2-IN-6	1.46 μ M	19.05 μ M	~13-fold	[1] [2]
DS18561882	6.3 nM	570 nM	>90-fold	[3] [4]
TH9619	47 nM (Dehydrogenase & Cyclohydrolase)	47 nM (Dehydrogenase & Cyclohydrolase)	Non-selective	[5]
LY345899	663 nM	96 nM	~0.14-fold (MTHFD1 selective)	[1] [6] [7] [8] [9] [10]
MTHFD2-IN-5	66 nM	Not specified	Not specified	[2]
TH9028	11 nM (hMTHFD2)	0.5 nM (MTHFD1)	~0.045-fold (MTHFD1 selective)	[2]
DS44960156	1.6 μ M	>30 μ M	>18-fold	[2]

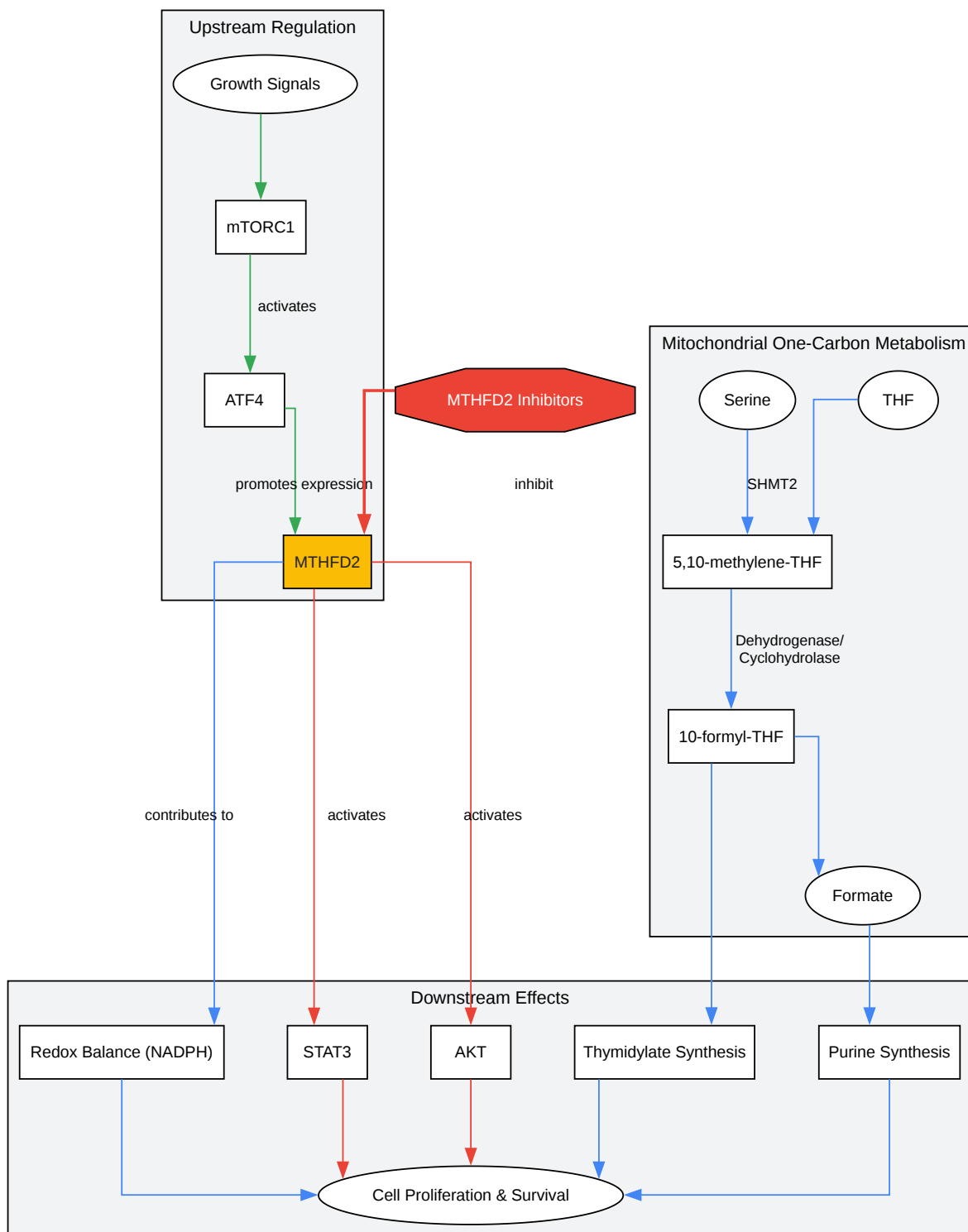
In Vitro and In Vivo Efficacy

Beyond enzymatic inhibition, the cellular and in vivo activities of these compounds are critical indicators of their therapeutic potential.

Inhibitor	Cell Line	Assay Type	Result	In Vivo Model	In Vivo Effect	Reference
DS18561882	MDA-MB-231 (Breast Cancer)	Growth Inhibition	GI50 = 140 nM	MDA-MB-231 Xenograft	Dose-dependent tumor growth inhibition	[3][11]
TH9619	HL-60 (AML)	Proliferation	Strong antiproliferative efficacy (nM range)	HL-60 Xenograft	Impaired cancer progression	[5]
LY345899	SW620, LoVo (Colorectal Cancer)	Cytotoxicity	Cytotoxic at 10 μ M	Colorectal Cancer PDX	Reduced tumor growth	
MTHFD2-IN-5	MOLM-14 (AML)	Proliferation	GI50 = 720 nM	MOLM-14 Xenograft	Antitumor efficacy	[2][12]

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 plays a pivotal role in mitochondrial one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance. Its inhibition disrupts these fundamental processes, leading to cancer cell death.



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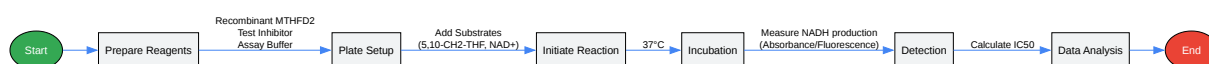
Caption: MTHFD2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on MTHFD2's enzymatic activity.



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Caption: Workflow for a typical MTHFD2 enzymatic assay.

Protocol:

- Preparation: Purify recombinant human MTHFD2 protein. Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 10 mM MgCl₂).
- Reaction Setup: In a 96-well plate, add the assay buffer, MTHFD2 enzyme, and various concentrations of the test inhibitor.
- Initiation: Start the reaction by adding the substrates, 5,10-methylenetetrahydrofolate (CH₂-THF) and NAD⁺.
- Incubation: Incubate the plate at 37°C for a defined period.
- Detection: Measure the production of NADH over time using a plate reader (absorbance at 340 nm or fluorescence).
- Analysis: Calculate the reaction rate and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.^{[11][13]}

Cell Viability Assay (MTT Assay)

This assay assesses the effect of MTHFD2 inhibitors on the proliferation and viability of cancer cells.



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Caption: General workflow for an MTT-based cell viability assay.

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include vehicle-only controls.
- **Incubation:** Incubate the plates for a period of 72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI50) or IC50.^{[14][15][16][17]}

Western Blot Analysis

This technique is used to detect changes in the protein levels of MTHFD2 and downstream signaling molecules following inhibitor treatment.

Protocol:

- **Cell Lysis:** After treatment with the MTHFD2 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MTHFD2 or other target proteins overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
- **Detection:** Add a chemiluminescent substrate and capture the signal using an imaging system.[\[14\]](#)[\[18\]](#)[\[19\]](#)

This guide provides a foundational comparison of **Mthfd2-IN-6** with other MTHFD2 inhibitors. The selection of an optimal inhibitor will depend on the specific research question, cancer type, and desired selectivity profile. The provided protocols offer a starting point for the rigorous evaluation of these promising therapeutic agents.

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